Tyrosyl-arginyl-phenylalanyl-glycine
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Overview
Description
Tyrosyl-arginyl-phenylalanyl-glycine is a tetrapeptide composed of the amino acids tyrosine, arginine, phenylalanine, and glycine. This compound is of interest due to its potential applications in various fields such as medicine, biology, and chemistry. Its unique sequence and structure allow it to interact with specific molecular targets, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tyrosyl-arginyl-phenylalanyl-glycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The carboxyl group of the first amino acid (tyrosine) is attached to the resin.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: The next amino acid (arginine) is activated and coupled to the deprotected amine group of the first amino acid.
Repetition: Steps 2 and 3 are repeated for phenylalanine and glycine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Tyrosyl-arginyl-phenylalanyl-glycine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: The arginine residue can participate in nucleophilic substitution reactions due to its guanidinium group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the guanidinium group of arginine under basic conditions.
Major Products
Oxidation: Dityrosine, oxidized phenylalanine derivatives.
Reduction: Reduced forms of modified peptides.
Substitution: Substituted arginine derivatives.
Scientific Research Applications
Tyrosyl-arginyl-phenylalanyl-glycine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of tyrosyl-arginyl-phenylalanyl-glycine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. This binding can modulate the activity of the target, leading to various biological effects. For example, the peptide may inhibit or activate signaling pathways, alter enzyme activity, or affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenylalanyl-methionyl-arginyl-phenylalanyl-NH2 (FMRFamide): A neuropeptide with similar structural features but different biological functions.
Tyrosyl-D-arginyl-phenylalanyl-glycinamide: A modified version of the peptide with potential therapeutic applications.
Semaglutide: A polypeptide with a different sequence but similar peptide linkage structure.
Uniqueness
Tyrosyl-arginyl-phenylalanyl-glycine is unique due to its specific sequence and the presence of both aromatic and basic amino acids. This combination allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. Its potential therapeutic applications and role in scientific research further highlight its uniqueness.
Properties
CAS No. |
90549-83-0 |
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Molecular Formula |
C26H35N7O6 |
Molecular Weight |
541.6 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H35N7O6/c27-19(13-17-8-10-18(34)11-9-17)23(37)32-20(7-4-12-30-26(28)29)25(39)33-21(24(38)31-15-22(35)36)14-16-5-2-1-3-6-16/h1-3,5-6,8-11,19-21,34H,4,7,12-15,27H2,(H,31,38)(H,32,37)(H,33,39)(H,35,36)(H4,28,29,30)/t19-,20-,21-/m0/s1 |
InChI Key |
VSJWLOSBQHTHCK-ACRUOGEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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